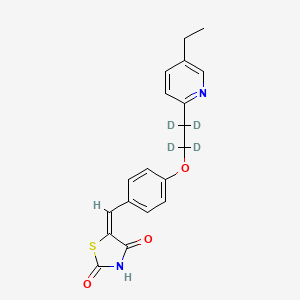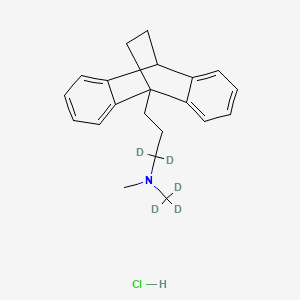
N-Methyl Maprotiline-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Maprotiline-d5 (hydrochloride) is a deuterated form of N-Methyl Maprotiline, a tetracyclic antidepressant. This compound is primarily used in scientific research as a reference standard in various analytical applications. The deuterium labeling helps in distinguishing the compound in mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Maprotiline-d5 (hydrochloride) involves the deuteration of N-Methyl Maprotiline. The process typically includes the following steps:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterium gas or deuterated reagents.
Formation of N-Methyl Maprotiline: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form N-Methyl Maprotiline.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl Maprotiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-Methyl Maprotiline-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as N-oxide.
Reduction: Formation of reduced derivatives, such as secondary amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
科学研究应用
N-Methyl Maprotiline-d5 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In studies involving the metabolism and pharmacokinetics of N-Methyl Maprotiline.
Medicine: In research on antidepressant mechanisms and drug interactions.
Industry: In the development and quality control of pharmaceutical products.
作用机制
N-Methyl Maprotiline-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its concentration at synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression. The compound targets norepinephrine transporters and modulates the activity of adrenergic receptors.
相似化合物的比较
Similar Compounds
Maprotiline: The non-deuterated form of N-Methyl Maprotiline.
Amitriptyline: Another tetracyclic antidepressant with similar pharmacological properties.
Nortriptyline: A tricyclic antidepressant with a similar mechanism of action.
Uniqueness
N-Methyl Maprotiline-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies.
属性
分子式 |
C21H26ClN |
|---|---|
分子量 |
332.9 g/mol |
IUPAC 名称 |
1,1-dideuterio-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H/i1D3,15D2; |
InChI 键 |
NXBLXPMCFCXWFV-HUSPDVGMSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)C([2H])([2H])CCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
规范 SMILES |
CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



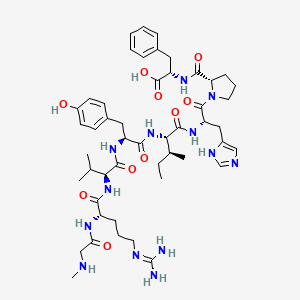




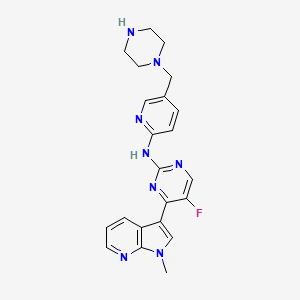
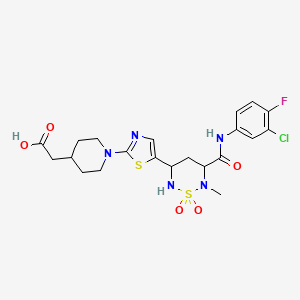
![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)

![(E)-3-[4-[(Z)-2-(2-chloro-4-fluorophenyl)-1-(3-chloro-1H-indol-2-yl)but-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B15142904.png)
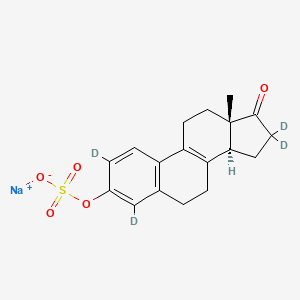
![(8S,11R,13S,14S,17R)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-8,13,14-trimethyl-1,2,6,7,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15142922.png)
